In Vitro Hepatic Clearance: Cp‑CF₃ vs. tert‑Butyl in Matched Molecular Pairs (Rat Liver Microsomes)
In a head‑to‑head matched‑pair study, replacing a tert‑butyl group with the Cp‑CF₃ group (installed via TFCS‑Na chemistry) dramatically reduced in vitro hepatic clearance in rat liver microsomes (RLM). For compound pair 1 (t‑Bu) vs. 9 (Cp‑CF₃), RLM clearance dropped from 33 mL/min/kg to <5 mL/min/kg. For pair 11 (t‑Bu) vs. 12 (Cp‑CF₃), clearance fell from 36 mL/min/kg to 10 mL/min/kg, demonstrating consistent and substantial improvement across structurally distinct chemotypes [1].
| Evidence Dimension | In vitro hepatic clearance in rat liver microsomes (RLM Clint) |
|---|---|
| Target Compound Data | Compound 9 (Cp‑CF₃): RLM Cl <5 mL/min/kg; Compound 12 (Cp‑CF₃): RLM Cl = 10 mL/min/kg |
| Comparator Or Baseline | Compound 1 (t‑Bu): RLM Cl = 33 mL/min/kg; Compound 11 (t‑Bu): RLM Cl = 36 mL/min/kg; Oxetane analogue 5: RLM Cl = 30 mL/min/kg |
| Quantified Difference | Pair 9 vs. 1: ≥85% reduction in RLM clearance; Pair 12 vs. 11: 72% reduction. Oxetane analogue 5 showed no improvement (30 vs. 33 mL/min/kg). |
| Conditions | Rat liver microsome (RLM) metabolic stability assay; compound concentration 1 µM; incubation with NADPH; data from Table 2 and Table 3 of Barnes-Seeman et al., ACS Med. Chem. Lett. 2013 |
Why This Matters
For drug discovery programs, lower microsomal clearance directly predicts longer half‑life and better oral bioavailability, making Cp‑CF₃‑modified candidates substantially more developable than their t‑Bu counterparts.
- [1] Barnes-Seeman D, Jain M, Bell L, Ferreira S, Cohen S, Chen XH, Amin J, Snodgrass B, Hatsis P. Metabolically stable tert‑butyl replacement. ACS Med. Chem. Lett. 2013;4(6):514–516. DOI: 10.1021/ml400045j View Source
